molecular formula C6H8O3 B14372517 Prop-2-en-1-yl 2-hydroxyprop-2-enoate CAS No. 91148-00-4

Prop-2-en-1-yl 2-hydroxyprop-2-enoate

Cat. No.: B14372517
CAS No.: 91148-00-4
M. Wt: 128.13 g/mol
InChI Key: UMMUONBDADURSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 2-hydroxyprop-2-enoate is an organic compound with a molecular formula of C6H8O3 It is a type of ester formed from the reaction between prop-2-en-1-ol and 2-hydroxyprop-2-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl 2-hydroxyprop-2-enoate can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of prop-2-en-1-ol with 2-hydroxyprop-2-enoic acid under microwave irradiation. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis can also be scaled up for industrial production, providing a green and efficient method for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-hydroxyprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Prop-2-en-1-yl 2-hydroxyprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-hydroxyprop-2-enoate involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. Molecular docking studies have shown that it has a high affinity for enzymes such as cyclooxygenase (COX) and transient receptor potential ankyrin 1 (TRPA1) channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 2-hydroxyprop-2-enoate is unique due to its specific ester linkage and the presence of both an alkene and a hydroxyl group

Properties

CAS No.

91148-00-4

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

prop-2-enyl 2-hydroxyprop-2-enoate

InChI

InChI=1S/C6H8O3/c1-3-4-9-6(8)5(2)7/h3,7H,1-2,4H2

InChI Key

UMMUONBDADURSE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.